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molecular formula C11H12BrIOS B8562314 3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde

3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde

Cat. No. B8562314
M. Wt: 399.09 g/mol
InChI Key: JQZPVKAGGAJACE-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

A mixture of 3-bromo-2-fluoro-4-iodo-benzaldehyde (1.3 g, 4.0 mmol), potassium carbonate (0.66 g, 4.7 mmol), and 2-methylpropane-2-thiol (0.53 mL, 4.7 mmol) in dry DMF (2 mL) was heated at 80° C. in a sealed tube for 16 h. The reaction mixture was cooled to RT, water was added, and the mixture was extracted with dichloromethane (2×30 mL). The combined organic fractions were washed with water (60 mL), dried over sodium sulfate, filtered, and concentrated. Purification of the residue by column chromatography (5% ethyl acetate:hexanes) afforded 1.0 g (64%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.30 (s, 9H), 7.54 (d, J=8.1 Hz, 1H), 7.87 (d, J=8.1 Hz, 1H), 10.29 (s, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](F)=[C:4]([CH:7]=[CH:8][C:9]=1[I:10])[CH:5]=[O:6].C(=O)([O-])[O-].[K+].[K+].[CH3:18][C:19]([SH:22])([CH3:21])[CH3:20].O>CN(C=O)C>[Br:1][C:2]1[C:3]([S:22][C:19]([CH3:21])([CH3:20])[CH3:18])=[C:4]([CH:7]=[CH:8][C:9]=1[I:10])[CH:5]=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=CC1I)F
Name
Quantity
0.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.53 mL
Type
reactant
Smiles
CC(C)(C)S
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (2×30 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with water (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography (5% ethyl acetate:hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=CC1I)SC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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